molecular formula C10H9NS B1306149 3-(2-Thienyl)aniline CAS No. 92057-12-0

3-(2-Thienyl)aniline

Cat. No.: B1306149
CAS No.: 92057-12-0
M. Wt: 175.25 g/mol
InChI Key: YUTPSMJOCLLMBK-UHFFFAOYSA-N
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Description

3-(2-Thienyl)aniline is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reaction Kinetics

The kinetics of reactions involving substituted 2-thenoyl chlorides with aniline, including 3-(2-thienyl)aniline, have been studied in different solvents and temperatures. These studies revealed that thienyl compounds react slower than their phenyl derivatives, providing insights into their reactivity and potential applications in organic synthesis (Alberghina & Fisichella, 1978).

Electrochemical and Magnetic Properties

This compound derivatives have been used to prepare iron(II) complexes with unique magnetic and electrochemical properties. Such complexes exhibit spin-crossover behavior and have potential applications in developing conducting polymers and electrochromic materials (Djukic et al., 2011).

Conductive and Fluorescent Polymers

Alternating block copolymers incorporating 3-alkyl-substituted thiophene and aniline repeat units, including this compound, have been synthesized. These polymers show electrical conductivity and fluorescence, which are key properties for applications in electronics and photonics (Ng et al., 1998).

Organometallic Chemistry

The reaction of derivatives of this compound with iron carbonyl complexes has been investigated, leading to the formation of various organometallic products. These studies are crucial for understanding the behavior of thienyl compounds in organometallic synthesis (Wang et al., 1999).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-thiophen-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTPSMJOCLLMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383318
Record name 3-(2-thienyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92057-12-0
Record name 3-(2-thienyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(thiophen-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does incorporating 3-(2-Thienyl)aniline influence the performance of titanium dioxide (TiO2) in photoactive assemblies?

A1: The research demonstrates that this compound plays a crucial role in enhancing the photoelectrochemical properties of TiO2. [] When integrated into an assembly with poly 2,2 bithiophene (PBTh) and TiO2, PThA facilitates several beneficial effects:

  • Improved Charge Separation & Transfer: PThA enhances the separation and transfer of photogenerated charges within the assembly, leading to increased efficiency. []
  • Broadened Light Absorption: The presence of PThA contributes to a wider absorption spectrum, allowing the assembly to harvest light energy from a broader range, including the visible region. []
  • Enhanced Conductivity: Both electrochemical impedance spectroscopy (EIS) and optical studies indicate that the inclusion of PThA leads to improved conductivity, particularly AC conductivity. []

Q2: What structural insights about the TiO2/PThA/PBTh assembly were revealed through electrochemical impedance spectroscopy (EIS)?

A2: EIS provided valuable information about the structural characteristics of the TiO2/PThA/PBTh assembly. The studies revealed that: []

  • Porous Structure: The assembly exhibits a porous-type structure, which can be advantageous for facilitating electrolyte penetration and increasing the active surface area for electrochemical reactions. []
  • Dominant AC Conductivity: EIS confirmed that AC conductivity is significantly higher than DC conductivity within the assembly. This finding suggests that the material's ability to conduct alternating current is superior, potentially influencing its performance in photoelectrochemical applications. []

Q3: Beyond TiO2, are there other materials investigated for use with this compound in photoactive assemblies?

A3: Yes, the research explores the use of this compound with other materials. One study investigated its incorporation into an assembly with Cadmium Sulfide (CdS) and poly 2,2 bithiophene (PBTh). [] Additionally, another study explored its combination with Mg-doped Fe2O3, a ferromagnetic material, in aqueous electrolytes. [] These studies highlight the versatility of PThA in modifying the properties of various materials for potential applications in photoactive devices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.